
2-tert-Butyl-2-methyl-3-oxo-2,3-dihydro-1H-benzimidazol-3-ium-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl-2-methyl-2H-benzoimidazole 1,3-dioxide is a heterocyclic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring system with tert-butyl and methyl substituents, along with a dioxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-2-methyl-2H-benzoimidazole 1,3-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of o-phenylenediamine with tert-butyl isocyanide and methyl isocyanide in the presence of an oxidizing agent. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of 2-tert-butyl-2-methyl-2H-benzoimidazole 1,3-dioxide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-2-methyl-2H-benzoimidazole 1,3-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dioxide functional group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-tert-butyl-2-methyl-2H-benzoimidazole 1,3-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-tert-butyl-2-methyl-2H-benzoimidazole 1,3-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-tert-butyl-2-methyl-2H-benzimidazole: Lacks the dioxide functional group but shares a similar core structure.
2-tert-butyl-2H-benzimidazole 1,3-dioxide: Similar structure but without the methyl substituent.
Uniqueness
2-tert-butyl-2-methyl-2H-benzoimidazole 1,3-dioxide is unique due to the presence of both tert-butyl and methyl substituents along with the dioxide functional group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63210-21-9 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-tert-butyl-2-methyl-3-oxidobenzimidazol-1-ium 1-oxide |
InChI |
InChI=1S/C12H16N2O2/c1-11(2,3)12(4)13(15)9-7-5-6-8-10(9)14(12)16/h5-8H,1-4H3 |
InChI Key |
WUFJNSDZVJBKBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(C2=CC=CC=C2[N+]1=O)[O-])C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


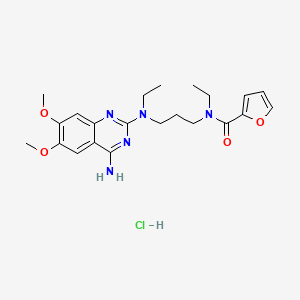
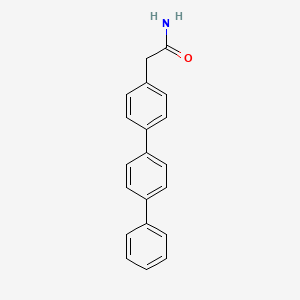
methyl}benzene](/img/structure/B14498725.png)

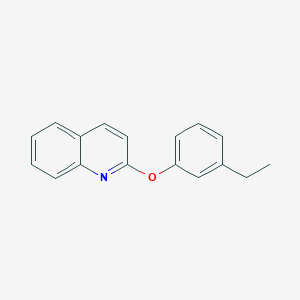
![1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol](/img/structure/B14498754.png)

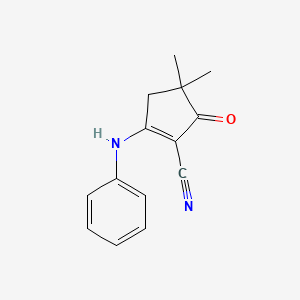
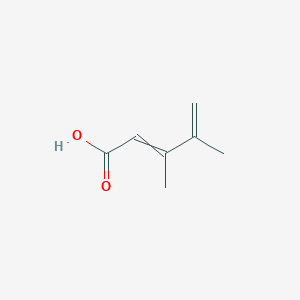
![1-Bromo-4-{[4-(heptyloxy)phenyl]ethynyl}benzene](/img/structure/B14498781.png)
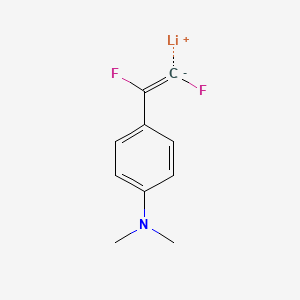
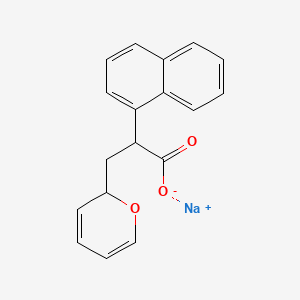
![6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14498797.png)
acetic acid](/img/structure/B14498803.png)
